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Introduction
Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor

(GPCR) that has emerged as a promising therapeutic target for metabolic and inflammatory

diseases. Activated by medium and long-chain free fatty acids, FFAR4 plays a crucial role in

glucose homeostasis, adipogenesis, and anti-inflammatory responses.[1][2][3] A key aspect of

human FFAR4 biology is the existence of two splice variants: a short isoform (FFAR4-S or

GPR120S) and a long isoform (FFAR4-L or GPR120L).[4][5] These variants exhibit distinct

signaling properties, which has significant implications for drug discovery and development.

This guide provides a comprehensive overview of the current understanding of FFAR4 splice

variants, their interaction with modulators, and the experimental methodologies used to study

them.

FFAR4 Splice Variants: Structure and Expression
The primary difference between the two human FFAR4 splice variants lies in the third

intracellular loop (ICL3), a region critical for G protein coupling and signaling. The long isoform,

FFAR4-L, contains a 16-amino acid insertion in this loop that is absent in the short isoform,

FFAR4-S.[4][6] While the short isoform is conserved across various species, including rodents

and non-human primates, the long isoform is specific to humans.[2][5]
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Expression studies have shown that FFAR4 is present in a variety of tissues involved in

metabolism and inflammation, such as the gastrointestinal tract, adipose tissue, and

macrophages.[2][4] Notably, the expression of the long isoform (FFAR4-L) has been detected

specifically in the human colon and colon epithelial cell lines.[1][2]

Differential Signaling Pathways
The structural difference in ICL3 leads to profound functional divergence in the signaling

pathways activated by the two splice variants.

FFAR4-S (Short Isoform): This variant couples to both Gαq/11 and β-arrestin pathways.[4][7]

Agonist binding to FFAR4-S triggers the Gαq/11 pathway, leading to the activation of

phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the

mobilization of intracellular calcium.[6][8] Simultaneously, FFAR4-S activation can induce the

recruitment of β-arrestin, leading to receptor internalization and downstream signaling,

including the activation of the ERK1/2 pathway.[1][4]

FFAR4-L (Long Isoform): In contrast, the 16-amino acid insertion in the ICL3 of FFAR4-L

appears to prevent its coupling to the Gαq/11 pathway.[8][9] Consequently, agonist

stimulation of FFAR4-L does not typically result in intracellular calcium mobilization.[6][9]

However, FFAR4-L retains its ability to recruit β-arrestin and activate downstream signaling

pathways, such as ERK1/2 phosphorylation.[1][4] This functional characteristic has led to the

classification of FFAR4-L as a naturally β-arrestin-biased receptor.[8][9]

The differential signaling of FFAR4 splice variants is crucial for understanding their

physiological roles and for the development of pathway-selective modulators. For instance, the

anti-inflammatory effects of FFAR4 activation in macrophages are thought to be mediated by

the β-arrestin pathway, which involves the inhibition of the NF-κB signaling cascade through a

TAB1-dependent mechanism.[2][3]
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Differential signaling pathways of FFAR4 splice variants.

Modulator Interaction and Quantitative Data
Both endogenous and synthetic modulators have been identified for FFAR4. Endogenous

ligands include long-chain fatty acids such as oleic acid, myristic acid, and docosahexaenoic

acid (DHA).[6][10] Synthetic agonists, such as GW9508 and TUG-891, have been developed to

probe the receptor's function.[1][6] The potency of these modulators can vary between the

different signaling readouts and splice variants.
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Modulator Splice Variant Assay pEC50 / IC50 Reference

Oleic Acid FFAR4-S
Calcium

Mobilization
~5.3 [6]

FFAR4-S
β-arrestin

Recruitment
~5.1 [6]

FFAR4-L
β-arrestin

Recruitment
~5.2 [6]

Myristic Acid FFAR4-S
Calcium

Mobilization
~5.0 [6]

GW9508 FFAR4-S
Calcium

Mobilization
~6.5 [6]

FFAR4-S
β-arrestin

Recruitment
~6.3 [6]

FFAR4-L
β-arrestin

Recruitment
~6.4 [6]

TUG-891 FFAR4-L
β-arrestin

Recruitment

Not explicitly

stated
[1]

Docosahexaenoi

c Acid (DHA)
FFAR4-L

ERK1/2

Activation

Not explicitly

stated
[1]

Experimental Protocols
A variety of in vitro assays are employed to characterize the interaction of modulators with

FFAR4 splice variants and to elucidate their downstream signaling pathways.

Calcium Mobilization Assay
This assay is used to measure the activation of the Gαq/11 pathway.

Principle: Agonist-induced activation of FFAR4-S leads to an increase in intracellular calcium

concentration. This change is detected using a calcium-sensitive fluorescent indicator, such

as Fluo-4.
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Methodology:

Cells stably or transiently expressing the FFAR4 splice variant of interest (e.g., HEK293

cells) are seeded in a multi-well plate.[6]

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

A baseline fluorescence reading is taken.

The modulator of interest is added to the wells at various concentrations.

The change in fluorescence intensity is measured over time using a fluorescence plate

reader. The peak response is indicative of the extent of calcium mobilization.[6]

Data are typically normalized to the response of a reference agonist.[6]
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Workflow for a calcium mobilization assay.

β-Arrestin Recruitment Assays
These assays are used to measure the interaction between FFAR4 and β-arrestin.

Principle: Upon receptor activation, β-arrestin is recruited from the cytoplasm to the cell

membrane. This interaction can be detected using various techniques, including

Bioluminescence Resonance Energy Transfer (BRET) and Bimolecular Fluorescence

Complementation (BiFC).

BRET Methodology:
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Cells are co-transfected with constructs encoding FFAR4 fused to a Renilla luciferase

(RLuc) and β-arrestin fused to a Yellow Fluorescent Protein (YFP).[1]

The RLuc substrate (e.g., coelenterazine h) is added.

Upon agonist stimulation, the proximity of RLuc and YFP due to β-arrestin recruitment

results in energy transfer, and a YFP emission signal is detected.

The BRET signal is calculated as the ratio of YFP emission to RLuc emission.[1]

BiFC Methodology:

FFAR4 and β-arrestin are fused to non-fluorescent fragments of a fluorescent protein (e.g.,

Venus YFP).[6]

Agonist-induced interaction of the two proteins brings the fragments into close proximity,

allowing them to refold and form a functional, fluorescent protein.

The resulting fluorescence is measured by microscopy or flow cytometry.[6]

Receptor Internalization Assay
This assay quantifies the agonist-induced endocytosis of FFAR4.

Principle: Ligand binding to FFAR4 often leads to the internalization of the receptor from the

cell surface into intracellular compartments. This process can be visualized and quantified.

Methodology:

FFAR4 is tagged with a fluorescent protein (e.g., SNAP-tag labeled with a fluorescent

substrate).[6]

Cells expressing the tagged receptor are treated with the modulator.

The redistribution of the fluorescent signal from the plasma membrane to intracellular

vesicles is observed using confocal microscopy.[6][8]

Image analysis software can be used to quantify the extent of internalization.[6]
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Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that provides an integrated readout of cellular responses to

receptor activation.[6]

Principle: Agonist-induced signaling events cause a redistribution of cellular mass within the

cell, which can be detected as a change in the refractive index at the bottom of a specialized

microplate.[6]

Methodology:

FFAR4-expressing cells are cultured on a biosensor microplate.[6]

A baseline reading of the refractive index is taken.

The modulator is added, and the change in refractive index is monitored over time.[6]

The resulting DMR signal represents a composite of all cellular events downstream of

receptor activation.

Conclusion and Future Directions
The existence of functionally distinct splice variants of human FFAR4 adds a layer of

complexity to its biology and pharmacology. The differential coupling of FFAR4-S and FFAR4-L

to G protein and β-arrestin pathways highlights the potential for developing biased agonists that

selectively activate one pathway over the other. Such modulators could offer more targeted

therapeutic effects with potentially fewer side effects. For example, a β-arrestin-biased agonist

might be desirable for its anti-inflammatory properties without inducing calcium-mediated

effects.

Future research should focus on further elucidating the tissue-specific expression and

physiological roles of each splice variant. Moreover, the development of tool compounds with

defined selectivity for FFAR4-S or FFAR4-L, as well as biased signaling profiles, will be

instrumental in dissecting their individual contributions to health and disease. A deeper

understanding of the structural basis for the differential signaling of the splice variants will also

be crucial for the rational design of next-generation FFAR4 modulators for the treatment of

metabolic and inflammatory disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662810?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

